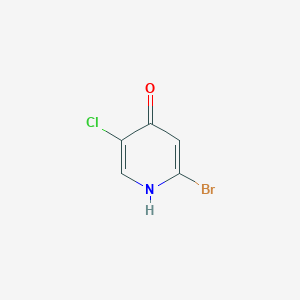

2-Bromo-5-chloro-4-hydroxypyridine

説明

2-Bromo-5-chloro-4-hydroxypyridine is a useful research compound. Its molecular formula is C5H3BrClNO and its molecular weight is 208.44 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Related compounds such as pyridinylimidazole-type inhibitors have been reported to target p38α mitogen-activated protein kinase .

Mode of Action

It’s worth noting that related compounds, such as pyridinylimidazoles, inhibit p38α mitogen-activated protein kinase . This inhibition is achieved through the formation of a stable complex with the kinase, thereby preventing the phosphorylation of downstream targets .

Biochemical Pathways

Given the potential target of related compounds, it’s plausible that this compound could influence pathways regulated by p38α mitogen-activated protein kinase .

Result of Action

If it acts similarly to related compounds, it could potentially inhibit the phosphorylation of downstream targets by p38α mitogen-activated protein kinase .

生化学分析

Biochemical Properties

2-Bromo-5-chloro-4-hydroxypyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as xanthine dehydrogenase, where it acts as a substrate or inhibitor . The interaction with xanthine dehydrogenase can influence the enzyme’s activity, leading to changes in the production of reactive oxygen species and other metabolites. Additionally, this compound has been observed to interact with other biomolecules, including proteins and nucleic acids, through hydrogen bonding and halogen interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs) . By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it can alter the expression of genes involved in oxidative stress responses and metabolic regulation . Furthermore, this compound has been found to impact cellular proliferation and apoptosis, making it a potential candidate for cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, the compound’s interaction with xanthine dehydrogenase results in enzyme inhibition, reducing the production of reactive oxygen species . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under ambient conditions, but it can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects include alterations in cell proliferation, apoptosis, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative metabolism . This compound interacts with enzymes such as xanthine dehydrogenase, influencing the production of reactive oxygen species and other metabolites . Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus . The localization and accumulation of this compound can influence its activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and oxidative metabolism . Additionally, its presence in the nucleus can affect gene expression and other nuclear processes .

生物活性

2-Bromo-5-chloro-4-hydroxypyridine is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and applications in various fields, particularly in medicinal chemistry.

- Molecular Formula : CHBrClNO

- Molecular Weight : 208.44 g/mol

- CAS Number : 1196145-66-0

- Purity : ≥ 95% .

Synthesis

The compound can be synthesized through various methods, including direct halogenation and substitution reactions. A notable method involves the transformation of pyridin-2-amines using whole cell biocatalysts, which can hydroxylate the compound at specific positions, enhancing its biological activity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 51.4 μg/mL |

| Neisseria meningitidis | 64 μg/mL |

| Haemophilus influenzae | 32 μg/mL |

These findings suggest that the compound could serve as a lead in developing new antibiotics .

Cytotoxicity and Safety Profile

In preliminary studies, this compound showed minimal cytotoxicity towards human cell lines. Toxicity assessments indicated that the compound did not significantly affect cell viability at concentrations effective against bacteria . This profile is crucial for its potential therapeutic applications.

The biological activity of this compound is hypothesized to involve interference with bacterial cell wall synthesis or function. Its structural features allow it to interact with key enzymes involved in these processes, although specific mechanisms remain under investigation .

Study on Antichlamydial Activity

A study evaluated the antichlamydial activity of related compounds based on their structural similarities to this compound. The results indicated that derivatives of this compound could effectively reduce chlamydial inclusion numbers in infected cells, suggesting a potential pathway for developing treatments against Chlamydia trachomatis .

Oxyfunctionalization Studies

Another investigation into the oxyfunctionalization of pyridine derivatives demonstrated that compounds similar to this compound could be transformed into more active metabolites using biocatalysts. This bioconversion led to enhanced biological activities, indicating that modifications at the hydroxyl position may improve efficacy .

科学的研究の応用

Scientific Research Applications

2-Bromo-5-chloro-4-hydroxypyridine has been researched extensively for its potential in several scientific domains:

Chemistry

- Intermediate in Synthesis: It serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in multiple chemical reactions leading to valuable products .

Biology

- Enzyme Inhibitor Studies: The compound is used in studies related to enzyme inhibitors. Its halogen atoms enhance binding affinity to target proteins, making it a candidate for drug development focused on kinase inhibition .

Medicine

- Therapeutic Potential: Research indicates potential antimicrobial and anticancer activities. In vitro studies have shown that derivatives of this compound exhibit significant inhibitory effects on cancer cell proliferation, particularly in breast and colon cancer cell lines .

Synthesis Optimization

A study optimized the synthetic route for pyridinylimidazole-type inhibitors starting from related pyridine derivatives. The optimized method yielded higher purity and efficiency, demonstrating the importance of structural modifications for enhancing biological activity.

Biological Evaluation

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on cancer cell proliferation. Research focused on cell lines associated with breast and colon cancers showed promising results.

Toxicology Studies

Preliminary toxicology assessments indicate that while some derivatives exhibit significant biological activity, careful evaluation regarding their safety profiles is crucial for their development as therapeutic agents .

特性

IUPAC Name |

2-bromo-5-chloro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-5-1-4(9)3(7)2-8-5/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRAUIQMWHYTRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60720858 | |

| Record name | 2-Bromo-5-chloropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196145-66-0 | |

| Record name | 2-Bromo-5-chloropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。